4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Overview
Description
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boronic acid derivative with a pyridine ring substituted at the para position with a boronic ester group
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting 4-(4-pyridyl)phenylboronic acid with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. It involves the reaction of 4-(4-pyridyl)phenylboronic acid with an appropriate halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a base (e.g., potassium carbonate).
Industrial Production Methods: Industrial production of this compound typically involves large-scale cross-coupling reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with various halides.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form pyridine N-oxide or reduction to form pyridine derivatives.
Substitution Reactions: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., water/ethanol mixture).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced pyridine derivatives.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The compound’s mode of action is likely related to its ability to undergo borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . This reaction can lead to changes in the target molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH and the presence of certain ions can affect the stability of boronic acids and their esters. Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules and conditions within cells.
Biochemical Analysis
Biochemical Properties
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and stability. Additionally, the dioxaborolane group in the compound can form reversible covalent bonds with diols and hydroxyl groups in biomolecules, facilitating its interaction with proteins and enzymes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. It modulates the expression of genes associated with antioxidant responses, thereby impacting cellular metabolism and homeostasis. In various cell types, including hepatocytes and neuronal cells, this compound has been observed to enhance the activity of antioxidant enzymes, leading to reduced oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s dioxaborolane moiety allows it to form reversible covalent bonds with biomolecules, particularly those containing diol or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, the compound has been shown to influence gene expression by modulating transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to the compound can lead to sustained activation of antioxidant pathways, suggesting potential therapeutic applications for chronic oxidative stress conditions .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance antioxidant defenses without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferases and superoxide dismutases, influencing their activity and contributing to the modulation of metabolic flux. These interactions can lead to changes in metabolite levels, further impacting cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within cellular compartments. This distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s ability to form reversible covalent bonds with nuclear proteins suggests its involvement in regulating gene expression and other nuclear processes. Additionally, its presence in the cytoplasm allows it to interact with various enzymes and signaling molecules, further contributing to its biochemical effects .
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology: It serves as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound's derivatives are explored for their potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound differs by having a hydroxyl group instead of the pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an amino group instead of the pyridine ring.
Uniqueness: The presence of the pyridine ring in 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine imparts unique electronic and steric properties, making it particularly useful in cross-coupling reactions and as a precursor for biologically active molecules.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNMCYWJKRZCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729358 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009033-87-7 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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